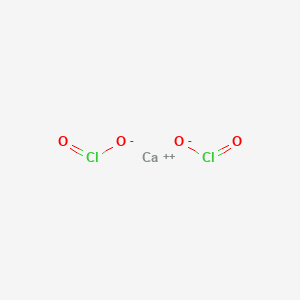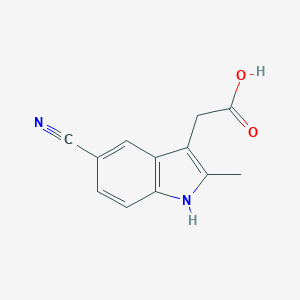
5-Cyano-2-methylindole-3-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2-methylindole-3-acetic acid is a derivative of indole-3-acetic acid, a significant compound studied for its potential applications in various fields. Its structure and properties make it a subject of interest in scientific research.
Synthesis Analysis
- The synthesis of derivatives of indole-3-acetic acid, such as 5-Cyano-2-methylindole-3-acetic acid, often involves methods like the Peterson olefination, starting from corresponding isatins (Rossiter, 2002).
Molecular Structure Analysis
- The crystal structure of similar compounds, like 5-methoxyindole-3-acetic acid, reveals that the molecules are hydrogen-bonded into dimers, held together in an infinite double-layered sheet structure. The conformation of the side-chain and the dihedral angle between the carboxyl and indole planes provide insight into the molecular structure of similar compounds (Sakaki et al., 1975).
Chemical Reactions and Properties
- Cyano derivatives of indole-3-acetic acid have been studied for their reactivity and potential use in targeted therapies. These compounds exhibit significant reactivity towards nucleophiles like thiols, reflecting their potential applications in therapeutic settings (Folkes et al., 2002).
Physical Properties Analysis
- Electropolymerization studies of compounds like 5-cyanoindole provide insights into the physical properties of related cyanoindole derivatives. For example, electropolymerization of 5-cyanoindole leads to the formation of cyclic trimers and further oxidation to polymeric species, which can be structurally characterized (Mackintosh et al., 1995).
科学的研究の応用
Indole Derivatives in Scientific Research
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Applications in Different Fields
-
Pharmacology : Indole derivatives are important in the field of pharmacology. They are found in several drugs and show various biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
-
Plant Biology : Indole-3-acetic acid (IAA) is the most common plant hormone of the auxin class and it regulates various aspects of plant growth and development . Research is underway globally to exploit the potential for developing IAA-producing fungi for promoting plant growth and protection for sustainable agriculture .
-
Antiviral Activity : Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which have shown potent antiviral activities against Coxsackie B4 virus .
-
Anti-inflammatory Activity : Indole derivatives also exhibit anti-inflammatory properties. They are found in several drugs, such as indomethacin, which is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce fever, pain, stiffness, and swelling .
-
Anticancer Activity : Indole derivatives have been studied for their anticancer properties. They have shown potential for the treatment of various types of cancer cells .
-
Microbe Interactions : Indole-3-acetic acid (IAA), a derivative of indole, is an important phytohormone with the capacity to control plant development. Many bacteria, including both plant growth-promoters and phytopathogens, possess the ability to synthesize IAA .
Safety And Hazards
特性
IUPAC Name |
2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXWGSGFUMSJBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649601 |
Source


|
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methylindole-3-acetic acid | |
CAS RN |
13218-36-5 |
Source


|
| Record name | (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

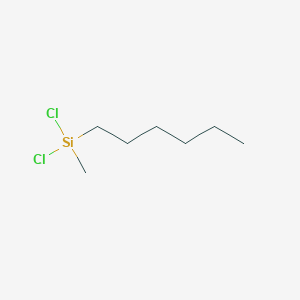
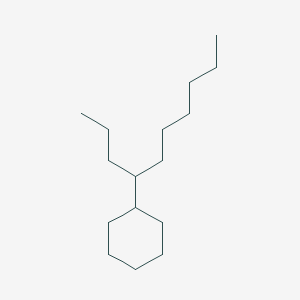
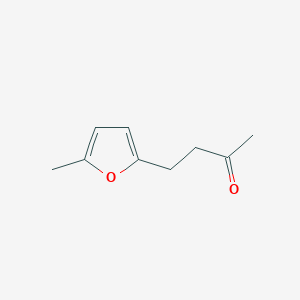
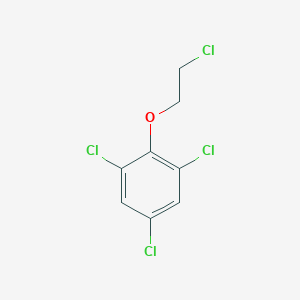
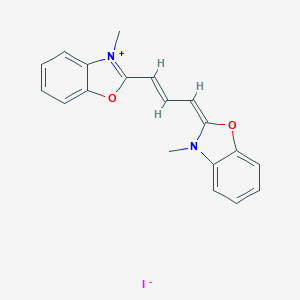
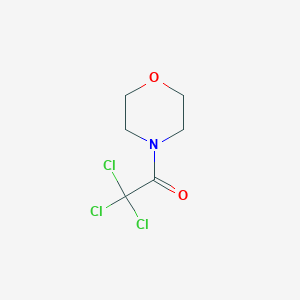
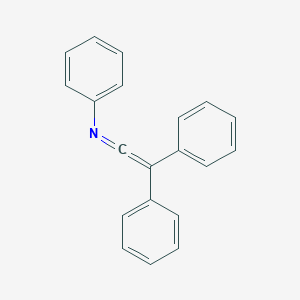
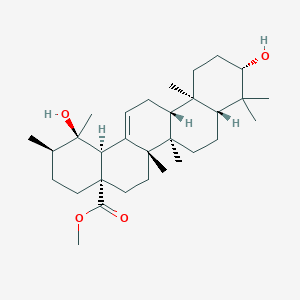
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
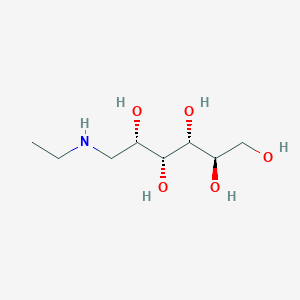
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
